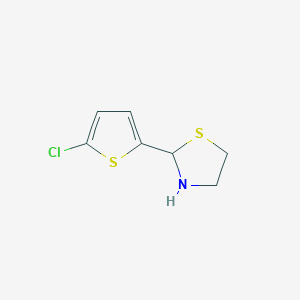

2-(5-Chlorothiophen-2-yl)thiazolidine

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS2/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSSTWDAOXWSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via α-Halo Ketones and Thiourea Derivatives

- Reagents: Phenacyl bromides bearing the 5-chlorothiophen-2-yl group and thiourea or thioamide derivatives.

- Conditions: Reflux in ethanol or other suitable solvents for 2–4 hours.

- Outcome: Formation of 2-(5-chlorothiophen-2-yl)thiazolidine derivatives with good to excellent yields.

This method is supported by analogous syntheses of thiazole-linked heterocycles where pyrazoline N-thioamide derivatives react with phenacyl bromide derivatives under reflux to yield thiazolidine conjugates.

Knoevenagel Condensation for Arylidene-Thiazolidine Derivatives

- Reagents: Thiazolidine-2,4-dione derivatives and aromatic aldehydes including 5-chlorothiophen-2-carbaldehyde.

- Catalysts: Base catalysts such as piperidine, methylamine, or triethylamine.

- Solvents: Acetic acid, ethanol, or toluene.

- Conditions: Heating at 80–110 °C.

- Outcome: Formation of 5-arylidene-thiazolidine derivatives, including those with 5-chlorothiophen-2-yl substituents.

This approach is widely documented for synthesizing biologically active thiazolidine derivatives and is adaptable for introducing the 5-chlorothiophen-2-yl group at the 5-position of the thiazolidine ring.

Representative Data and Characterization

The synthesized compounds are characterized by:

- NMR Spectroscopy:

- $$^{1}H$$ NMR shows characteristic methylene protons of the thiazolidine ring near 4.0–4.5 ppm.

- Aromatic protons of the chlorothiophene ring appear in the 7.3–7.9 ppm range.

-

- Carbonyl carbons resonate around 162–167 ppm.

- Methylene carbon of thiazolidine appears near 65–66 ppm.

- Aromatic carbons of the chlorothiophene ring are observed between 120–140 ppm.

Mass Spectrometry: Confirms molecular ion peaks consistent with the expected molecular weight.

IR Spectroscopy: Shows characteristic carbonyl stretching bands around 1690–1789 cm$$^{-1}$$.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Cyclization of α-halo ketones with thiourea derivatives | 5-chlorothiophen-2-yl phenacyl bromide, thiourea | Reflux in ethanol, 2–4 h | 70–90 | Direct formation of thiazolidine ring with chlorothiophene substituent |

| Knoevenagel condensation | Thiazolidine-2,4-dione, 5-chlorothiophen-2-carbaldehyde | Base catalysis (piperidine, methylamine), 80–110 °C | 65–85 | Formation of 5-arylidene-thiazolidine derivatives with chlorothiophene moiety |

| Alkoxycarbonylation of 5-arylidene TZD derivatives | 5-(4-chlorobenzylidene)thiazolidine-2,4-dione, chloroformates | Room temperature, triethylamine base | 68–85 | Introduction of alkoxycarbonyl groups for further functionalization |

Research Findings and Notes

- The synthetic routes are robust and allow for structural modifications, enabling the introduction of various substituents on the chlorothiophene ring or the thiazolidine core to tune biological activity.

- The Knoevenagel condensation method is particularly versatile for generating derivatives with enhanced pharmacological properties such as antifungal and anti-inflammatory effects.

- Reaction conditions such as solvent choice, temperature, and catalyst type significantly influence the yield and purity of the final product.

- The stereochemistry of the product (Z-configuration) is often confirmed by NMR coupling constants, which is crucial for biological activity.

- These methods have been validated by spectral data and crystallographic studies confirming the molecular structures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazolidine rings .

Scientific Research Applications

Summary of Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Thiazolidine | Cyclization | Acidic or basic medium |

| Introduction of Chlorothiophenyl | Nucleophilic substitution | Suitable solvent, base |

Medicinal Chemistry

2-(5-Chlorothiophen-2-yl)thiazolidine has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds with thiazolidine rings exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, showing promise in treating inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in:

- Agricultural Chemicals : Its bioactive properties could be harnessed in the development of agrochemicals aimed at pest control.

- Material Science : The compound's unique structure may lead to novel materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of thiazolidine derivatives highlighted the ability of this compound to reduce inflammation markers in vitro. This positions the compound as a candidate for further development in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Thiophene–Thiazolidine Hybrids

- Thiophene–thiazolidine hybrids (e.g., compound [33] from ) exhibit IC₅₀ values of 2.4 µM against cruzain, outperforming benzathine penicillin (EC₅₀: 40.3 ± 6.92 µM) in anti-trypanosomal activity . The 5-chlorothiophene substitution in 2-(5-Chlorothiophen-2-yl)thiazolidine enhances lipophilicity and target binding compared to non-halogenated analogues.

- Thiazolidinone derivatives (e.g., compounds 58 and 59 in ) show antifungal activity comparable to ketoconazole. However, their activity is modulated by substituents like 3,4-dimethoxyphenyl groups, which are absent in this compound .

Coumarin–Thiazolidine Derivatives

- 3-Coumarinyl-5-aryliden-1,3-thiazolidine-2,4-diones (e.g., compounds 5g–5n in ) are structurally distinct due to their coumarin and arylidene substituents. These compounds are characterized by higher polarity (lower Rf values: 0.18–0.63) and broader antimicrobial spectra compared to this compound, which lacks the coumarin moiety .

Pharmacological Performance

Key Observations :

Halogenation Impact: The 5-chloro substitution in this compound enhances target specificity for cruzain compared to non-halogenated thiophene–thiazolidine hybrids .

Scaffold Flexibility : Coumarin–thiazolidine derivatives () prioritize antimicrobial applications, whereas this compound is optimized for protozoan enzyme inhibition .

Synthetic Accessibility : Thiazolidines synthesized via Hantzsch’s method (e.g., compound 3 in ) require regioselective steps, whereas this compound benefits from direct cyclocondensation protocols .

Research Findings and Mechanistic Insights

- Cruzain Inhibition : Molecular docking studies suggest that the 5-chlorothiophene group in this compound interacts with hydrophobic pockets in cruzain, reducing parasite viability .

- Antifungal Limitations : Unlike thiosemicarbazone-derived thiazolidines (e.g., 59b in ), this compound lacks polar substituents critical for fungal membrane penetration .

- Metabolic Stability : Thiazolidine derivatives with electron-withdrawing groups (e.g., chloro) exhibit improved metabolic stability over pioglitazone-like structures, which are prone to glucuronidation .

Notes

Substituent-Driven Activity : The bioactivity of thiazolidine derivatives is highly dependent on substituents. For example, 5-chloro groups enhance enzyme inhibition, while coumarin moieties broaden antimicrobial effects .

Synthesis Challenges : Regioselective synthesis (e.g., ) remains critical for optimizing yields and purity in thiazolidine derivatives, particularly when introducing halogenated aryl groups .

Biological Activity

2-(5-Chlorothiophen-2-yl)thiazolidine is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring substituted with a chlorothiophene group. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study focused on various thiazolidine derivatives demonstrated their effectiveness against fungal strains, particularly Candida species. The antifungal activity was linked to morphological changes in the yeast cell wall, suggesting a unique mechanism of action involving glucose transport inhibition .

Table 1: Antifungal Activity of Thiazolidine Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Fungistatic | 12.5 µg/mL |

| Mycosidine | Fungicidal | 6.25 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidines has been documented through various studies. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is critical as COX-2 is associated with inflammatory processes.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 15.32 | 0.76 |

| Celecoxib | 0.05 | 0.05 |

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo studies. The mechanisms underlying these effects include modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Study: Anticancer Effects

A notable case study involved the administration of a thiazolidine derivative in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to inhibit angiogenesis and promote apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes such as COX and lipoxygenase contributes to its anti-inflammatory effects.

- Modulation of Signaling Pathways : It affects pathways related to cell survival and proliferation, particularly in cancer cells.

- Alteration of Membrane Integrity : The antifungal activity may involve disruption of fungal cell membranes.

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : EN 374-certified nitrile gloves and flame-retardant lab coats to prevent dermal exposure .

- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks.

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before incineration .

How does the 5-chlorothiophene substituent influence the compound’s electronic properties and reactivity?

Advanced Research Focus

The electron-withdrawing chlorine atom increases electrophilicity at the thiophene C2 position, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). DFT calculations (M06-2X/def2-TZVP) show a Hammett value of +0.23 for the 5-chloro group, enhancing resonance stabilization of the thiazolidine ring . This substituent also reduces LUMO energy (-1.8 eV), promoting charge-transfer interactions in biological targets .

What strategies resolve contradictory data in structure-activity relationship (SAR) studies of thiazolidine derivatives?

Q. Advanced Research Focus

- Multivariate analysis : Partial least squares (PLS) regression integrates descriptors like LogP, polar surface area, and dipole moment to identify dominant bioactivity drivers .

- Crystallographic validation : Compare ligand-bound protein structures (e.g., PDB entries) to confirm binding modes inconsistent with in vitro data .

- Meta-analysis : Pool data across studies using standardized assays (e.g., fixed pH 7.4) to minimize variability .

What in vitro models are suitable for evaluating the metabolic stability of this compound?

Q. Advanced Research Focus

- Hepatic microsomal assays : Incubate with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C; monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: DBF) to assess competitive inhibition (IC50 values) .

- Plasma stability : Incubate in human plasma (37°C, 24 hours) and quantify degradation by HPLC-UV (λ = 254 nm) .

How can computational methods predict the biological targets of this compound?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina screens against targets like PPAR-γ (PDB: 1NYX) or MurB (PDB: 1HS5) using flexible ligand protocols (RMSD < 2.0 Å) .

- Pharmacophore modeling : Phase (Schrödinger) identifies essential features (e.g., hydrogen bond acceptors at 2.8–3.2 Å spacing) shared with active thiazolidinediones .

- QSAR models : 2D descriptors (AlogP, topological polar surface area) trained on ChEMBL datasets predict IC50 values within 0.5 log units .

What analytical techniques confirm the regioselectivity of functionalization in thiazolidine derivatives?

Q. Basic Research Focus

- NMR NOESY : Correlates spatial proximity of protons (e.g., thiophene H3 and thiazolidine H5) to confirm substitution patterns .

- High-resolution mass spectrometry (HRMS) : Accurately determines molecular ion clusters (e.g., [M+H]+ with < 3 ppm error) .

- X-ray photoelectron spectroscopy (XPS) : Detects chlorine (Cl 2p3/2 at 200 eV) and sulfur (S 2p at 164 eV) binding energies to validate substituent positions .

How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

Advanced Research Focus

In polar aprotic solvents (DMF, ε = 36.7), the thione tautomer dominates (90%) due to stabilization of the thiocarbonyl group. In protic solvents (ethanol, ε = 24.3), the thiol tautomer increases (40%) via hydrogen bonding. UV-Vis spectroscopy (λmax shift from 320 nm to 290 nm) and DFT solvation models (SMD) quantify tautomer populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.